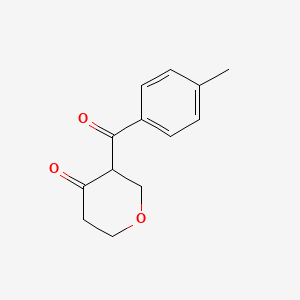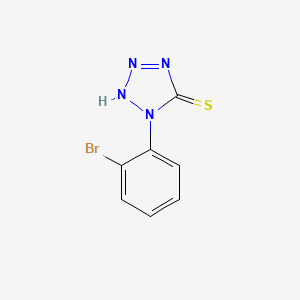
Ethyl 6-hydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxyoctanoate is an organic compound belonging to the ester family It is derived from octanoic acid and is characterized by the presence of a hydroxyl group on the sixth carbon of the octanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the reduction of ethyl 6-oxo-7-octenoate using reagents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of ethyl 6-oxo-7-octenoate. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-hydroxyoctanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-octanoate or ethyl 6-carboxyoctanoate.
Reduction: Formation of 6-hydroxyoctanol.
Substitution: Formation of ethyl 6-chloro-octanoate or ethyl 6-bromo-octanoate.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxyoctanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 6-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl 6-hydroxyoctanoate can be compared with other similar compounds, such as ethyl 8-chloro-6-hydroxyoctanoate and ethyl 6,8-dihalooctanoate . These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl 8-chloro-6-hydroxyoctanoate
- Ethyl 6,8-dihalooctanoate
- Ethyl 6-oxo-7-octenoate
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
ethyl 6-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
Clave InChI |
YCKXPIYENJQVCM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)


![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)










